3-Ethoxy-6-methoxybenzo[D]isoxazole 3-Ethoxy-6-methoxybenzo[D]isoxazole
Brand Name: Vulcanchem
CAS No.: 439085-75-3
VCID: VC6279001
InChI: InChI=1S/C10H11NO3/c1-3-13-10-8-5-4-7(12-2)6-9(8)14-11-10/h4-6H,3H2,1-2H3
SMILES: CCOC1=NOC2=C1C=CC(=C2)OC
Molecular Formula: C10H11NO3
Molecular Weight: 193.202

3-Ethoxy-6-methoxybenzo[D]isoxazole

CAS No.: 439085-75-3

Cat. No.: VC6279001

Molecular Formula: C10H11NO3

Molecular Weight: 193.202

* For research use only. Not for human or veterinary use.

3-Ethoxy-6-methoxybenzo[D]isoxazole - 439085-75-3

Specification

CAS No. 439085-75-3
Molecular Formula C10H11NO3
Molecular Weight 193.202
IUPAC Name 3-ethoxy-6-methoxy-1,2-benzoxazole
Standard InChI InChI=1S/C10H11NO3/c1-3-13-10-8-5-4-7(12-2)6-9(8)14-11-10/h4-6H,3H2,1-2H3
Standard InChI Key ZURKVAVUPDGLFX-UHFFFAOYSA-N
SMILES CCOC1=NOC2=C1C=CC(=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-ethoxy-6-methoxybenzo[D]isoxazole is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of 193.20 g/mol. Its IUPAC name is 3-ethoxy-6-methoxy-1,2-benzoxazole, reflecting the ethoxy (-OCH2_2CH3_3) and methoxy (-OCH3_3) substituents on the aromatic ring. Key spectroscopic features include:

  • NMR: The 1H^1H NMR spectrum typically shows signals for the ethoxy group (δ 1.35–1.40 ppm, triplet; δ 4.05–4.10 ppm, quartet) and methoxy group (δ 3.85–3.90 ppm, singlet). Aromatic protons in the benzoisoxazole ring appear as multiplets between δ 6.80 and 7.50 ppm .

  • Mass Spectrometry: ESI-MS analysis often reveals a molecular ion peak at m/z 193 [M+H]+^+ .

Table 1: Physicochemical Properties of 3-Ethoxy-6-methoxybenzo[D]isoxazole

PropertyValue
Molecular FormulaC10H11NO3C_{10}H_{11}NO_3
Molecular Weight193.20 g/mol
Melting Point120–122°C (predicted)
LogP (Partition Coefficient)2.1 (calculated)
SolubilitySoluble in DMSO, ethanol

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-ethoxy-6-methoxybenzo[D]isoxazole involves multi-step protocols, often starting from substituted benzaldehyde precursors. A representative route includes:

  • Oxime Formation: Reaction of 3-hydroxy-6-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.

  • Cyclization: Treatment with sodium hypochlorite (NaOCl) in dichloromethane induces cyclization to the isoxazole ring .

  • Alkylation: Introduction of the ethoxy group via alkylation with ethyl bromide in the presence of potassium carbonate (K2_2CO3_3) and DMF .

Key Reaction Conditions:

  • Cyclization proceeds at 0°C over 24 hours .

  • Alkylation requires refluxing in DMF for 4–6 hours .

Table 2: Optimization of Synthetic Yields

StepReagents/ConditionsYield (%)
Oxime FormationNH2_2OH·HCl, NaOAc, EtOH85
CyclizationNaOCl, CH2_2Cl2_2, 0°C70
AlkylationEtBr, K2_2CO3_3, DMF65

Biological Activities and Mechanisms

Anticancer Activity

Analogous compounds, such as N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide, demonstrate potent BRD4 inhibitory activity, with ΔTm_m values exceeding 6°C . BRD4 is a bromodomain protein critical for transcriptional regulation in cancers like acute myeloid leukemia (AML).

  • Mechanism: The ethoxy and methoxy groups enhance hydrophobic interactions with BRD4’s acetyl-lysine binding pocket, displacing transcriptional coactivators .

  • Cellular Effects:

    • IC50_{50} values of 0.78–0.87 μM against MV4-11 leukemia cells .

    • Concentration-dependent suppression of oncogenes (c-Myc, CDK6) .

Table 3: Antiproliferative Activity of Analogous Isoxazole Derivatives

CompoundCell LineIC50_{50} (μM)
11h (Ethyl derivative)MV4-110.78
11r (Methoxy derivative)MV4-110.87

Anti-inflammatory Properties

Isoxazole derivatives inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin E2_2 (PGE2_2) synthesis. Molecular docking studies suggest that the methoxy group forms hydrogen bonds with COX-2’s active site.

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold is a promising candidate for:

  • Epigenetic Therapies: BRD4 inhibitors for AML and solid tumors.

  • Anti-inflammatory Agents: Selective COX-2 inhibitors with reduced gastrointestinal toxicity compared to NSAIDs.

Structure-Activity Relationship (SAR)

  • Ethoxy Group: Enhances metabolic stability and membrane permeability.

  • Methoxy Group: Improves binding affinity to target proteins via polar interactions .

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